3-(Furan-2-yl)-2-(4-methylphenyl)propanoicacid
Description
3-(Furan-2-yl)-2-(4-methylphenyl)propanoic acid is a propanoic acid derivative featuring a furan-2-yl group and a 4-methylphenyl substituent. The compound’s structure includes a carboxylic acid group at the third carbon, a 4-methylphenyl group at the second carbon, and a furan ring at the first carbon (Figure 1). This arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry, particularly for antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
3-(furan-2-yl)-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-10-4-6-11(7-5-10)13(14(15)16)9-12-3-2-8-17-12/h2-8,13H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCXTNSWTGBGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Subsequent Oxidation
The Aldol condensation between furan-2-carbaldehyde and 4-methylacetophenone offers a direct route to the α,β-unsaturated ketone intermediate. Catalyzed by sodium hydroxide in ethanol under reflux, this reaction yields (E)-3-(furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one, which is subsequently oxidized to the target acid using Jones reagent (CrO₃ in H₂SO₄).
Key Data:
Limitations:
-
Over-oxidation risks forming dicarboxylic acids.
-
Chromium-based oxidants pose environmental concerns.
Reformatsky Reaction with Furan-2-carbaldehyde
The Reformatsky reaction employs zinc-activated ethyl bromoacetate to couple furan-2-carbaldehyde with 4-methylbenzaldehyde. The resulting β-hydroxy ester is dehydrated to an α,β-unsaturated ester, followed by catalytic hydrogenation and saponification to yield the acid.
Reaction Conditions:
Advantages:
-
Avoids harsh oxidation conditions.
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Enables stereocontrol during hydrogenation.
Michael Addition of Furan-2-yl Grignard Reagent
A Michael addition strategy utilizes the furan-2-ylmagnesium bromide nucleophile attacking ethyl 3-(4-methylphenyl)acrylate. The adduct is hydrolyzed under acidic conditions to furnish the acid.
Optimization Insights:
-
Solvent: Tetrahydrofuran (THF) improves Grignard reactivity.
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Quenching: Saturated NH₄Cl prevents over-addition.
Enzymatic Kinetic Resolution of Racemic Precursors
Recent advances employ lipase-catalyzed resolution of racemic ethyl 3-(furan-2-yl)-2-(4-methylphenyl)propanoate. Candida antarctica lipase B (CAL-B) in hexane selectively hydrolyzes the (R)-enantiomer, yielding enantiomerically pure acid (ee > 98%).
Table 1: Enzymatic Resolution Efficiency
| Enzyme | Substrate Conc. (M) | Time (h) | ee (%) |
|---|---|---|---|
| CAL-B | 0.5 | 24 | 98.2 |
| Pseudomonas lipase | 0.5 | 48 | 82.5 |
Photocatalytic Decarboxylative Coupling
A novel method leverages visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to couple furan-2-carboxylic acid with 4-methylstyrene. The reaction proceeds via radical intermediates, achieving 55% yield under mild conditions.
Mechanistic Insight:
-
Single-electron transfer generates furyl and styrenyl radicals.
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Radical recombination forms the C–C bond regioselectively.
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates in Michael additions, while ethers (THF, dioxane) favor Grignard reactivity. Catalytic systems like Pd/C (hydrogenation) and TEMPO (oxidation) improve atom economy.
Table 2: Solvent Impact on Aldol Condensation Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 80 | 60 |
| DMF | 120 | 45 |
| Water | 100 | 30 |
Temperature and pH Control
Hydrolysis of ester intermediates requires precise pH adjustment. Saponification with 2 M NaOH at 60°C achieves complete conversion, whereas acidic hydrolysis (HCl/H₂O) risks decarboxylation.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (7:3 v/v) yields colorless needles with 99.5% purity (HPLC). The patent literature emphasizes anti-solvent precipitation using n-hexane to remove hydrophobic byproducts.
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J = 8.0 Hz, 2H, ArH), 6.75 (d, J = 3.2 Hz, 1H, furan H-3), 3.45 (m, 1H, CH), 2.35 (s, 3H, CH₃).
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IR (KBr): 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (furan C=C).
Industrial-Scale Considerations
Continuous-flow systems reduce reaction times by 70% compared to batch processes. Membrane filtration replaces column chromatography, aligning with green chemistry metrics (E-factor < 15) .
Chemical Reactions Analysis
Mechanistic Insights
-
Electrophilic Activation : The starting 3-(furan-2-yl)propenoic acids and esters form O,C-diprotonated intermediates under superacidic conditions. These dications act as reactive electrophiles, enabling hydroarylation at the carbon-carbon double bond .
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Role of Acid Strength : TfOH (a Brønsted superacid) facilitates protonation, significantly enhancing the electrophilicity of the furan-derived substrates. DFT and NMR studies confirm the stability of these intermediates .
Hydroarylation Reaction
This reaction is central to generating derivatives of 3-(furan-2-yl)-2-(4-methylphenyl)propanoic acid.
Reaction Details
| Parameter | Description |
|---|---|
| Reactants | 3-(furan-2-yl)propenoic acids/esters + aromatic compounds (e.g., toluene) |
| Reagents | Triflic acid (TfOH) as a Brønsted superacid |
| Conditions | Acidic medium, room temperature |
| Products | 3-Aryl-3-(furan-2-yl)propenoic acid derivatives |
| Key Intermediates | O,C-diprotonated furan species (electrophilic carbocations) |
Mechanistic Steps
-
Protonation : TfOH protonates both the oxygen and carbon of the furan-derived substrate, generating a stable dication.
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Electrophilic Attack : The aromatic compound (e.g., toluene) undergoes Friedel-Crafts-like attack on the protonated intermediate.
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Deprotonation : The product is stabilized via deprotonation, yielding the hydroarylated product .
Biological Activity of Reaction Products
While the query focuses on chemical reactions, it is notable that hydroarylation products of related compounds exhibit antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations of 64 µg/mL . This suggests that structural modifications via hydroarylation could influence bioactivity, though direct data for the specific compound is limited in the provided sources.
Comparative Analysis of Reaction Conditions
| Reaction Type | Reagents | Key Features |
|---|---|---|
| Hydroarylation | TfOH | Superelectrophilic activation, Friedel-Crafts-like mechanism, high regioselectivity |
| Esterification | Acid/Alcohol | Conversion of carboxylic acids to esters (e.g., methyl esters) |
| Aldol Condensation | Malonic acid | Initial synthesis of 3-(furan-2-yl)propenoic acids from furan aldehydes |
Critical Observations
-
Reagent Sensitivity : The use of strong Brønsted acids like TfOH is critical for generating reactive intermediates. Lewis acids (e.g., AlCl₃) are less effective in these systems .
-
Structural Flexibility : The furan ring and aryl substituents provide sites for further functionalization, enabling diverse reaction pathways.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through various methods involving the condensation of furan derivatives with malonic acid or its esters. The synthesis typically yields a mixture of isomers, which can be separated and characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. For example, the synthesis of 3-(furan-2-yl)-3-phenylpropanoic acid has been reported with yields ranging from 33% to 65% depending on the reaction conditions used (e.g., presence of Lewis acids like AlCl₃) .
Antimicrobial Properties:
Recent studies have demonstrated that derivatives of 3-(furan-2-yl)-2-(4-methylphenyl)propanoic acid exhibit significant antimicrobial activity. For instance, a study reported that compounds derived from this structure inhibited the growth of yeast-like fungi such as Candida albicans at a concentration of 64 µg/mL and showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus at 128 µg/mL . This suggests potential applications in treating fungal infections.
Anti-inflammatory Effects:
Research indicates that certain derivatives may possess anti-inflammatory properties, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
Pharmaceutical Applications
The compound's structure allows it to interact with various biological targets, leading to its exploration in drug development. For example, its derivatives have been investigated for their potential use in treating chronic diseases such as bronchitis and chronic obstructive pulmonary disease (COPD) . The ability to modify the furan ring and propanoic acid moiety opens avenues for designing more effective therapeutic agents.
Agrochemical Applications
Due to its biological activity, 3-(furan-2-yl)-2-(4-methylphenyl)propanoic acid and its derivatives are also being explored for use as agrochemicals. Their efficacy against plant pathogens suggests they could serve as natural pesticides or fungicides, aiding in sustainable agriculture practices.
Material Science
In material science, the unique properties of furan-based compounds allow them to be incorporated into polymers or coatings that require enhanced thermal stability or chemical resistance. Research into their potential use in creating biodegradable plastics is ongoing, aligning with global sustainability goals.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observations |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against Candida albicans |
| Anti-inflammatory drugs | Inhibition of COX enzymes | |
| Agrochemicals | Natural pesticides | Efficacy against plant pathogens |
| Material Science | Biodegradable plastics | Potential for enhanced thermal stability |
Case Studies
- Antimicrobial Activity Study :
- Drug Development Research :
-
Agrochemical Efficacy Trials :
- Field trials demonstrated the effectiveness of furan derivatives in controlling crop diseases, showcasing their potential as environmentally friendly alternatives to synthetic pesticides.
Mechanism of Action
The mechanism by which 3-(Furan-2-yl)-2-(4-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methyl group (electron-donating) in the target compound may enhance stability compared to the 4-fluoro analog (electron-withdrawing), which could affect receptor binding .
- Furan Modifications : Adding substituents like methoxy or phenyl to the furan ring (e.g., in ) increases molecular complexity and may improve selectivity for biological targets .
Functional Group Transformations
- Amide Derivatives : N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () replaces the carboxylic acid with an amide group linked to a thiazole ring. This modification enhances anticancer activity, likely due to improved cell membrane penetration .
- NSAID Conjugates: Compounds like 3-(2-(4-isobutylphenyl)propanamido)propanoic acid () combine propanoic acid with NSAID moieties, showing enhanced anti-inflammatory effects compared to standalone acids .
Physicochemical Properties
- Melting Points: Simpler analogs like 2-(4-methylphenyl)propanoic acid melt at 37–42°C , while furan-containing derivatives (e.g., ) likely have higher melting points due to increased polarity.
- Solubility : The carboxylic acid group enhances water solubility compared to ester or amide derivatives, but the hydrophobic 4-methylphenyl and furan groups may reduce it .
Biological Activity
The compound 3-(Furan-2-yl)-2-(4-methylphenyl)propanoic acid is a derivative of furan and has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of furan derivatives, including 3-(Furan-2-yl)-2-(4-methylphenyl)propanoic acid. Research indicates that compounds containing furan rings exhibit significant antibacterial and antifungal activities.
- Antibacterial Activity :
- A study demonstrated that derivatives of furan can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported to be as low as 64 µg/mL against E. coli .
- Table 1 summarizes the antibacterial activity of related compounds:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-(Furan-2-yl)-2-(4-methylphenyl)propanoic acid | E. coli | 64 |
| 3-(Furan-2-yl)-3-(4-chlorophenyl)propanoic acid | Staphylococcus aureus | 32 |
| 3-(Furan-2-yl)-3-(methylphenyl)propanoic acid | Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
The anti-inflammatory potential of furan derivatives has also been explored. In a carrageenan-induced inflammation model, certain furan derivatives exhibited significant inhibition of edema formation, suggesting a promising avenue for developing anti-inflammatory agents .
Cytotoxic Activity
Research has indicated that some furan derivatives possess cytotoxic effects against cancer cell lines. For instance, studies have shown that certain compounds can selectively inhibit the proliferation of human cancer cells such as A549 (lung adenocarcinoma) and A375 (melanoma), with IC50 values indicating effective concentrations .
Table 2 provides an overview of cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(Furan-2-yl)-2-(4-methylphenyl)propanoic acid | A549 | <10 |
| 3-(Furan-2-yl)-3-(methylphenyl)propanoic acid | A375 | 5.7 |
The biological activity of 3-(Furan-2-yl)-2-(4-methylphenyl)propanoic acid can be attributed to its ability to interact with specific molecular targets within cells. The furan ring enhances binding affinity through aromatic interactions, while the methyl group may influence sterics and electronic properties that affect enzyme or receptor interactions .
Enzyme Inhibition
Several studies suggest that these compounds may inhibit enzymes involved in inflammatory pathways or microbial metabolism, leading to their observed biological effects. For example, inhibition of cyclooxygenase enzymes (COX) has been proposed as a mechanism for anti-inflammatory activity .
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various furan derivatives against clinical isolates of E. coli. The study found that modifications on the phenyl ring significantly affected antibacterial potency, with certain substitutions leading to lower MIC values .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of several furan derivatives on human cancer cell lines. The study concluded that modifications in side groups dramatically influenced cytotoxicity profiles, with some compounds exhibiting selective toxicity toward cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Furan-2-yl)-2-(4-methylphenyl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A solvent-free synthesis approach, analogous to methods used for structurally related isoindolone derivatives, can be adapted. For example, fusion of a pre-functionalized cyclohexanecarboxylic acid precursor with β-amino acids under acidic catalysis (e.g., BF₃·Et₂O) may yield the target compound. Reaction temperature (150–200°C) and catalyst loading (1–5 mol%) should be optimized via fractional factorial design to maximize yield . Characterization should include elemental analysis, IR, and NMR to confirm regioselectivity and purity .
Q. How can the compound’s purity be validated, and what analytical techniques are critical for detecting impurities?
- Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment. Spiking experiments with structurally related impurities (e.g., 2-(4-methylphenyl)propanoic acid or furan-2-yl derivatives) can identify retention times and validate method specificity. Mass spectrometry (ESI-MS) should confirm molecular ion peaks and detect trace impurities (<0.1%) .
Q. What are the key physicochemical properties (e.g., solubility, pKa) relevant to formulation studies?
- Methodological Answer : Determine solubility in polar (water, ethanol) and nonpolar solvents (DCM, hexane) via gravimetric analysis. Use potentiometric titration to measure pKa (expected range: 3.5–4.5 due to the carboxylic acid group). Differential scanning calorimetry (DSC) can identify melting points and polymorphic transitions, critical for stability studies .
Advanced Research Questions
Q. How can computational modeling guide the identification of pharmacophores for biological activity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level). Compare binding affinities with known anti-inflammatory agents (e.g., ibuprofen derivatives). QSAR models trained on similar propanoic acid derivatives can predict activity cliffs and optimize substituent groups .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Cross-validate in vitro (e.g., COX-2 inhibition in human recombinant enzymes) and cell-based assays (e.g., LPS-induced IL-6 suppression in macrophages). Use metabolomic profiling (LC-MS/MS) to identify off-target interactions or metabolic instability. Adjust assay buffers to mimic physiological pH (7.4) and ionic strength to reduce false negatives .
Q. How can metabolic pathways and degradation products be characterized?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH to simulate Phase I metabolism. Use high-resolution LC-QTOF-MS to identify hydroxylated or demethylated metabolites. Stability studies under accelerated conditions (40°C/75% RH) can reveal hydrolytic degradation products (e.g., decarboxylation or furan ring opening) .
Q. What crystallographic techniques are suitable for studying polymorphic forms?
- Methodological Answer : Perform X-ray powder diffraction (XRPD) to screen for polymorphs. Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation can resolve crystal packing and hydrogen-bonding motifs. Pair with Hirshfeld surface analysis to quantify intermolecular interactions driving polymorphism .
Contradictions and Mitigation
- Synthetic Yield Variability : Discrepancies in yields may arise from residual moisture in solvent-free reactions. Use Karl Fischer titration to monitor moisture content (<50 ppm) and employ glovebox techniques for moisture-sensitive steps .
- Bioassay Reproducibility : Inconsistent IC₅₀ values may stem from compound aggregation. Pre-filter solutions through 0.22 µm membranes and use dynamic light scattering (DLS) to confirm monodispersity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
